![molecular formula C22H34N4S2 B12537649 [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl- CAS No. 653575-26-9](/img/structure/B12537649.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dihexyl- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two pyrrole rings connected at the 2-position, with dicarbothioamide groups at the 5-position and hexyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dihexyl- typically involves the condensation of pyrrole derivatives with appropriate thiocarbonyl compounds. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as N-alkylpyrroles and their subsequent functionalization with thiocarbonyl groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols or thioethers.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrrole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dihexyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential as an inhibitor of specific enzymes and its ability to interact with biological macromolecules. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its ability to form stable complexes with metals makes it valuable in the field of nanotechnology .
Mechanism of Action
The mechanism of action of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dihexyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
[2,2’-Bi-1H-pyrrole]-5,5’-dicarboxamide, N,N’-dihexyl-: Similar structure but with carboxamide groups instead of thiocarbonyl groups.
N-alkylpyrroles: Compounds with alkyl groups attached to the nitrogen atom of the pyrrole ring.
Pyrrole disulfides: Compounds containing disulfide linkages within the pyrrole structure.
Uniqueness
The uniqueness of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dihexyl- lies in its combination of thiocarbonyl groups and hexyl substitutions, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
653575-26-9 |
|---|---|
Molecular Formula |
C22H34N4S2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
N-hexyl-5-[5-(hexylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C22H34N4S2/c1-3-5-7-9-15-23-21(27)19-13-11-17(25-19)18-12-14-20(26-18)22(28)24-16-10-8-6-4-2/h11-14,25-26H,3-10,15-16H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
QLGIBEBTSWHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
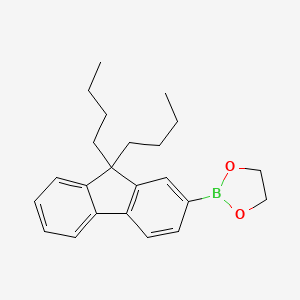


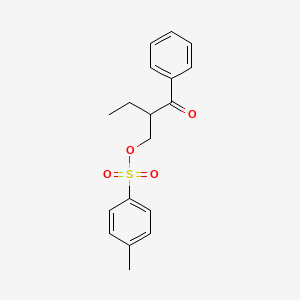
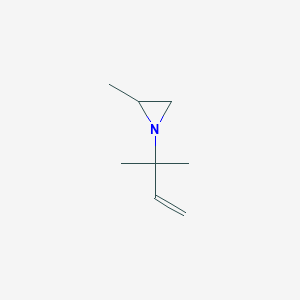
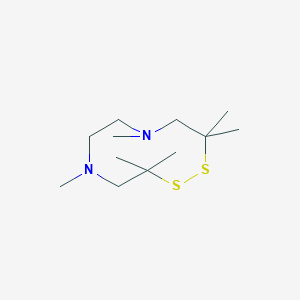
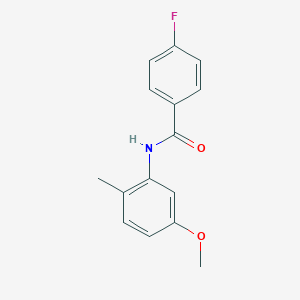

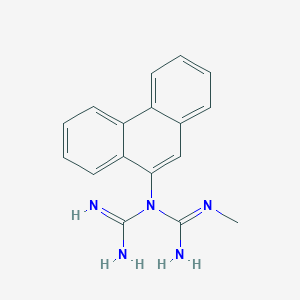
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
